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Compound of Interest

Compound Name: Cinnolin-6-ol

CAS No.: 100949-05-1

Cat. No.: B13026841 Get Quote

Executive Summary
This technical guide outlines a robust, scalable synthetic route for Cinnolin-6-ol (6-

hydroxycinnoline). While cinnolines are privileged scaffolds in medicinal chemistry (bioisosteres

of quinolines/isoquinolines), the specific 6-hydroxy derivative presents synthetic challenges due

to the instability of diazonium intermediates and the susceptibility of the phenol to oxidation.

The protocol detailed below utilizes a Widman-Stoermer approach, bypassing the unstable 4-

hydroxy intermediates common in Richter syntheses. The strategy involves the construction of

the cinnoline core as a protected methyl ether (6-methoxycinnoline), followed by a high-yield

demethylation. This "Protect-Build-Deprotect" strategy ensures the highest purity and safety

profile for scale-up operations.

Strategic Retrosynthesis & Pathway Analysis
The direct synthesis of Cinnolin-6-ol from phenols is low-yielding due to competing

electrophilic substitutions. Therefore, we employ 4-methoxy-2-vinylaniline as the critical

precursor. The methoxy group acts as a robust protecting group that withstands the oxidative

conditions of the diazonium cyclization.
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Suzuki-Miyaura Coupling: Installation of the vinyl handle using Potassium Vinyltrifluoroborate

(safer and more precise than high-pressure ethylene Heck coupling).

Widman-Stoermer Cyclization: Diazotization of the aniline followed by intramolecular

electrophilic attack on the vinyl group.

Demethylation: Cleavage of the methyl ether using hydrobromic acid.
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Figure 1: Retrosynthetic logic flow prioritizing the stability of the methoxy-intermediate during

ring closure.
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Protocol A: Synthesis of 4-Methoxy-2-vinylaniline
Objective: Installation of the vinyl "handle" required for cyclization.

Rationale: We utilize Potassium Vinyltrifluoroborate rather than vinyl stannanes (toxic) or

ethylene gas (high pressure/safety risk). This solid reagent allows for precise stoichiometry and

easy handling on a kilogram scale.

Materials:

2-Iodo-4-methoxyaniline (1.0 equiv)

Potassium Vinyltrifluoroborate (1.1 equiv)

PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv)

Triethylamine (3.0 equiv)

Solvent: n-Propanol (0.5 M concentration)

Procedure:

Charge a reaction vessel with 2-iodo-4-methoxyaniline, potassium vinyltrifluoroborate, and

PdCl₂(dppf).

Purge the vessel with nitrogen for 15 minutes to remove oxygen (critical to prevent Pd

deactivation).

Add n-Propanol and Triethylamine.

Heat the mixture to reflux (97°C) for 4–6 hours. Monitor by HPLC for the disappearance of

the aryl iodide.

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium

residues.

Concentrate the filtrate under reduced pressure.

Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).
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Dry over Na₂SO₄ and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc 9:1) if necessary, though the crude is

often sufficiently pure (>95%) for the next step.

Protocol B: The Widman-Stoermer Cyclization
Objective: Formation of the Cinnoline Ring System.[1]

Safety Warning: This step involves the generation of a diazonium salt. Diazonium intermediates

can be explosive if allowed to dry. Never let the intermediate dry. Maintain strict temperature

control.

Materials:

4-Methoxy-2-vinylaniline (from Protocol A)

Sodium Nitrite (NaNO₂, 1.1 equiv)

Hydrochloric Acid (conc. 37%)

Solvent: Water/THF mixture (to solubilize the aniline)

Procedure:

Dissolve 4-methoxy-2-vinylaniline in a mixture of THF and water (1:1 ratio).

Add concentrated HCl (5.0 equiv) slowly. The amine hydrochloride salt may precipitate; this

is normal.

Cool the reaction mixture to -5°C to 0°C using an ice/salt bath.

Diazotization: Dissolve NaNO₂ in a minimum amount of water. Add this solution dropwise to

the reaction vessel, ensuring the internal temperature does not exceed 2°C.

Mechanistic Note: The diazonium ion forms immediately. The vinyl group is positioned

ortho to the diazonium, facilitating immediate intramolecular electrophilic attack.

Stir at 0°C for 1 hour.
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Allow the mixture to warm to room temperature slowly over 2 hours. Alternatively, for scale-

up, transfer the cold diazonium solution slowly into a separate vessel containing warm

(40°C) dilute acid to promote cyclization and N₂ evolution in a controlled manner.

Workup: Neutralize the solution with saturated NaHCO₃ (Caution: foaming).

Extract with Dichloromethane (DCM) (3x).

Dry organic layers over MgSO₄ and concentrate.

Product: 6-Methoxycinnoline (Yellow/Orange solid).

Protocol C: Demethylation to Cinnolin-6-ol
Objective: Deprotection to yield the final phenol.

Rationale: While BBr₃ is effective, it is expensive and difficult to handle on a large scale. 48%

Aqueous HBr is the preferred industrial reagent for demethylating robust heterocycles.

Materials:

6-Methoxycinnoline

Hydrobromic Acid (48% aq.)[2]

Procedure:

Suspend 6-Methoxycinnoline in 48% HBr (10 mL per gram of substrate).

Heat the mixture to reflux (126°C) for 12–24 hours.

Monitoring: Reaction progress can be monitored by LC-MS (shift from M+ 160 to M+ 146).

Workup: Cool the reaction mixture to room temperature.

Carefully neutralize with NaOH (10% aq.) or NaHCO₃ to pH 6–7.

Note: Cinnolin-6-ol is amphoteric. Do not make the solution too basic, or the phenolate

salt will dissolve in the water.
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The product often precipitates at neutral pH. Collect by filtration.[3]

If no precipitate forms, extract continuously with Ethyl Acetate or n-Butanol.

Recrystallization: Recrystallize from Ethanol/Water or Methanol to yield pure Cinnolin-6-ol
(pale yellow needles).

Analytical Data & Specifications
Parameter Specification Method

Appearance Pale yellow to off-white solid Visual

Purity > 98.0% HPLC (254 nm)

Mass Spec (ESI) [M+H]⁺ = 147.05 m/z LC-MS

¹H NMR (DMSO-d₆)

δ 10.3 (s, 1H, OH), 9.2 (d, 1H),

8.4 (d, 1H), 8.1 (d, 1H), 7.5

(dd, 1H), 7.3 (d, 1H)

400 MHz NMR

Melting Point 238–240°C Capillary

Process Workflow & Safety Logic
The following diagram illustrates the critical decision points and safety barriers implemented in

this protocol.
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Figure 2: Step-by-step process flow emphasizing the critical thermal control points during

diazotization.

Scalability & Troubleshooting
Scalability Factors

Gas Evolution: The cyclization step releases nitrogen gas if side reactions occur, or simply

during the displacement if using different variants. In the Widman-Stoermer, the diazonium

acts as an electrophile, so N₂ is retained in the ring. However, decomposition of the

diazonium (side reaction) releases N₂. Adequate venting is required.

Exotherm: The diazotization is exothermic. On a multigram scale, use a jacketed reactor with

active cooling. On a kilogram scale, consider Flow Chemistry for the diazotization step to

minimize the inventory of hazardous diazonium salt at any given time [1].

Troubleshooting Guide
Low Yield in Cyclization: If the yield is <50%, it is likely due to the diazonium salt hydrolyzing

to the phenol before it can cyclize. Solution: Ensure the reaction remains strictly below 2°C

during addition and that the vinyl group is sufficiently reactive (electron-rich).

Incomplete Demethylation: If LC-MS shows starting material after 24h. Solution: Add a

catalytic amount of Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst or

switch to BBr₃ in DCM at 0°C if the HBr route fails (though BBr₃ is less scalable).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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